molecular formula C21H22O10 B1672296 Isosalipurposide CAS No. 4547-85-7

Isosalipurposide

Cat. No.: B1672296
CAS No.: 4547-85-7
M. Wt: 434.4 g/mol
InChI Key: WQCWELFQKXIPCN-JSYAWONVSA-N
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Mechanism of Action

Target of Action

Isosalipurposide, also known as Phlorizin chalcone, primarily targets the gastric system . It has been found to exhibit promising anti-inflammatory and analgesic potentials and shows a protective effect against ulcers induced by HCl/EtOH .

Mode of Action

This compound interacts with its targets in the gastric system to exert its gastroprotective effects . It is believed to increase the gastric hexosamine level and enhance the resistance of the gastric barrier either physically or by blocking the H+, K+/ATPase pump .

Phlorizin, on the other hand, is an inhibitor of SGLT1 and SGLT2 because it competes with D-glucose for binding to the carrier; this action reduces renal glucose transport, lowering the amount of glucose in the blood .

Biochemical Pathways

In the biosynthesis of this compound, CHS catalyzes 1-molecule coumaroyl-CoA and 3-molecule malonyl-CoA to form 2′,4′,6′,4-tetrahyroxychalcone (THC), and THC generates a stable this compound in the vacuole under the action of chalcone2′-glucosyltransferases (THC2′GT) .

Pharmacokinetics

It is known that the compound is a major constituent of the etoac extract from the flowers of acacia cyanophylla .

Result of Action

The result of this compound’s action is a significant gastroprotective effect, along with analgesic and anti-inflammatory activities .

Phlorizin possesses various pharmacological effects such as antidiabetic, anticancer, anti-obesity, antioxidant, antiaging, and antimicrobial .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, Acacia cyanophylla, from which this compound is derived, has been introduced in Tunisia mainly to rehabilitate rangelands, especially in semi-arid areas, and also as a potential forage resource during periods of drought .

Biochemical Analysis

Biochemical Properties

Isosalipurposide plays a crucial role in biochemical reactions, particularly in the biosynthesis of flavonoids. It interacts with several enzymes and proteins, including chalcone synthase (CHS) and chalcone isomerase (CHI). CHS catalyzes the formation of tetrahydroxychalcone from coumaroyl-CoA and malonyl-CoA, which is then converted to this compound by CHI . Additionally, this compound interacts with chalcone 2’-glucosyltransferase (THC2’GT), which facilitates its stabilization in the vacuole . These interactions highlight the compound’s role in the biosynthesis and stabilization of flavonoids.

Cellular Effects

This compound exerts various effects on cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in inflammation and apoptosis, thereby exerting anti-inflammatory and anti-apoptotic effects . It also affects cellular metabolism by interacting with enzymes involved in the biosynthesis of flavonoids, leading to the accumulation of these compounds in specific cellular compartments . These effects underscore the compound’s potential in modulating cellular functions and responses.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to enzymes such as CHS and CHI, facilitating the biosynthesis of flavonoids . Additionally, this compound can inhibit or activate specific signaling pathways, leading to changes in gene expression and cellular responses . The compound’s ability to interact with multiple biomolecules and modulate their activity is central to its diverse pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under certain conditions, but it can degrade over time, affecting its efficacy . Long-term exposure to this compound has been associated with sustained anti-inflammatory and gastroprotective effects in in vivo models . These findings suggest that the compound’s stability and long-term effects are important considerations in its therapeutic application.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits significant anti-inflammatory and analgesic effects without notable toxicity . At higher doses, this compound can cause adverse effects, including gastrointestinal disturbances . These observations highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in the metabolic pathways of flavonoid biosynthesis. It interacts with enzymes such as CHS, CHI, and THC2’GT, which are essential for the production and stabilization of flavonoids . These interactions influence metabolic flux and the levels of various metabolites, contributing to the compound’s overall biochemical activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It is efficiently accumulated in vacuoles via a transport mechanism driven by the proton gradient . This transport is facilitated by the interaction of this compound with vacuolar transporters and binding proteins, ensuring its proper localization and accumulation within cellular compartments .

Subcellular Localization

This compound is primarily localized in the vacuole, where it is stabilized by chalcone 2’-glucosyltransferase . The subcellular localization of this compound is crucial for its activity and function, as it ensures the compound’s availability for biochemical reactions and its protection from degradation. Additionally, the presence of targeting signals and post-translational modifications may direct this compound to specific cellular compartments, further influencing its activity .

Preparation Methods

Isosalipurposide is typically extracted from plants, particularly from certain herbal plants . The biosynthesis of this compound involves the enzyme chalcone synthase, which catalyzes the reaction between one molecule of coumaroyl-CoA and three molecules of malonyl-CoA to form 2′,4′,6′,4-tetrahydroxychalcone. This intermediate is then converted into this compound in the vacuole under the action of chalcone 2′-glucosyltransferases .

Chemical Reactions Analysis

Isosalipurposide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydrochalcones .

Scientific Research Applications

Comparison with Similar Compounds

Isosalipurposide can be compared with other chalcone glycosides such as kaempferol and quercetin. While all these compounds exhibit antioxidant properties, this compound is unique due to its specific molecular structure and its ability to activate the Nrf2 pathway. This makes it particularly effective in protecting cells from oxidative damage .

Similar Compounds

  • Kaempferol
  • Quercetin
  • Dihydrochalcones

Properties

IUPAC Name

(E)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O10/c22-9-16-18(27)19(28)20(29)21(31-16)30-15-8-12(24)7-14(26)17(15)13(25)6-3-10-1-4-11(23)5-2-10/h1-8,16,18-24,26-29H,9H2/b6-3+/t16-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCWELFQKXIPCN-JSYAWONVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316840
Record name Isosalipurposide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4547-85-7
Record name Isosalipurposide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4547-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isosalipurposide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004547857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isosalipurposide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of isosalipurposide?

A1: this compound has a molecular formula of C21H22O10 and a molecular weight of 434.39 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: this compound structure has been elucidated using various spectroscopic methods. These include UV-Vis spectroscopy, showing characteristic absorption maxima, infrared (IR) spectroscopy revealing functional groups, and nuclear magnetic resonance (NMR) spectroscopy providing detailed information about the hydrogen and carbon atoms in the molecule. Additionally, mass spectrometry (MS) helps determine the molecular weight and fragmentation pattern. [, , , , ]

Q3: In which plant species has this compound been found?

A3: this compound has been identified in several plant species, including Helichrysum arenarium (Sandy Everlasting), Acacia cyanophylla, Salix species (Willow), Corylopsis coreana Uyeki, Oenothera species, Paeonia delavayi (Tree Peony) and Rungia repens. [, , , , , , , , , ]

Q4: How is this compound biosynthesized in plants?

A4: this compound biosynthesis involves the enzyme chalcone synthase (CHS) which catalyzes the formation of a tetrahydroxychalcone. Subsequently, chalcone 2'-glucosyltransferase (THC2'GT) catalyzes the glucosylation of the tetrahydroxychalcone, yielding this compound. [, , ]

Q5: How does the presence of the Ant30 gene affect flavonoid biosynthesis in barley?

A6: Barley mutants with a defective Ant30 gene, likely encoding for CHI, exhibit reduced flavonoid levels and accumulate this compound in their leaves. This further supports the role of CHI in directing the flavonoid pathway and suggests Ant30 as a key gene in this process. []

Q6: What extraction methods are used to isolate this compound from plant material?

A7: Different extraction techniques have been employed for isolating this compound, including maceration, circulation extraction, and ultrasound-assisted extraction. Solvents like ethanol, methanol, and even natural deep eutectic solvents (NADES) have been utilized. [, , ]

Q7: What analytical techniques are commonly used for identifying and quantifying this compound?

A8: Several analytical methods are used to study this compound, including high-performance liquid chromatography (HPLC) coupled with various detectors like diode array detectors (DAD) and mass spectrometry (MS). Thin-layer chromatography (TLC) is also used for initial screening and identification. [, , , , , ]

Q8: What are the reported biological activities of this compound?

A9: this compound has shown a range of biological activities in in vitro and some in vivo studies. These include antioxidant, anti-inflammatory, analgesic, anti-acetylcholinesterase, cytoprotective, antihyperglycemic, carbonic anhydrase inhibitory, α-glycosidase inhibitory, and even anticarcinogenic properties. [, , , , , ]

Q9: How does this compound exert its antioxidant effects?

A10: Although the exact mechanism is not fully understood, research suggests that this compound may exert its antioxidant activity by scavenging free radicals, chelating metal ions, and modulating antioxidant enzyme activity. [, ]

Q10: What is the potential of this compound in treating diabetes?

A11: Studies indicate that this compound might possess antihyperglycemic properties. It has shown the ability to reduce reactive oxygen species (ROS) production, improve mitochondrial function in adipocytes, and enhance glucose uptake, possibly through the activation of AMPK-α. []

Q11: Are there specific formulation strategies for improving the stability or bioavailability of this compound?

A13: While research on this compound formulations is still in its early stages, using NADES as extraction solvents and potentially as part of the final formulation shows promise in enhancing stability and potentially bioavailability. Further research is needed to explore other formulation approaches. []

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